molecular formula C9H9ClN2 B1455433 Indoline-4-carbonitrile hydrochloride CAS No. 1187933-20-5

Indoline-4-carbonitrile hydrochloride

Cat. No.: B1455433
CAS No.: 1187933-20-5
M. Wt: 180.63 g/mol
InChI Key: SGCCKDORHOEOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoline-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Indoline-4-carbonitrile hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The compound’s interactions with enzymes such as cytochrome P450 have been noted, where it undergoes dehydrogenation to produce indole through a novel pathway . This interaction highlights its potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can lead to the modulation of enzyme activity, influencing various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit various biological activities over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies on animal models help in determining the threshold effects and safe dosage ranges for potential clinical use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes dehydrogenation by cytochrome P450 enzymes to produce indole, which can be further metabolized . These metabolic pathways are crucial for understanding the compound’s bioavailability, efficacy, and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s structure allows it to interact with amino acid residues of proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these interactions is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its structure and interactions with biomolecules. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2,3-dihydro-1H-indole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-6-7-2-1-3-9-8(7)4-5-11-9;/h1-3,11H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCCKDORHOEOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-4-carbonitrile hydrochloride
Reactant of Route 2
Indoline-4-carbonitrile hydrochloride
Reactant of Route 3
Indoline-4-carbonitrile hydrochloride
Reactant of Route 4
Indoline-4-carbonitrile hydrochloride
Reactant of Route 5
Reactant of Route 5
Indoline-4-carbonitrile hydrochloride
Reactant of Route 6
Reactant of Route 6
Indoline-4-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.